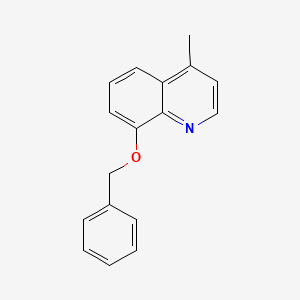
4-Methyl-8-phenylmethoxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-8-phenylmethoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-8-phenylmethoxyquinoline can be achieved through various methods. One common approach involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. This method typically involves the reaction of aniline with glycerol in the presence of an oxidizing agent such as sulfuric acid . The reaction proceeds through the formation of acrolein, which then undergoes cyclization and oxidation to yield the quinoline core.
Industrial Production Methods: Industrial production of this compound may involve the use of transition-metal catalyzed reactions. For instance, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the phenylmethoxy group at the 8-position . These methods offer high yields and selectivity, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-8-phenylmethoxyquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine, chlorine, and various electrophiles can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives with enhanced properties.
Wissenschaftliche Forschungsanwendungen
4-Methyl-8-phenylmethoxyquinoline has a wide range of applications in scientific research:
Wirkmechanismus
4-Methyl-8-phenylmethoxyquinoline can be compared with other quinoline derivatives:
Quinine: A well-known antimalarial drug with a similar quinoline core but different substituents.
Chloroquine: Another antimalarial agent with a 4-aminoquinoline structure.
8-Hydroxyquinoline: Known for its chelating properties and use in various biological applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylmethoxy group at the 8-position enhances its lipophilicity and potential for drug development .
Vergleich Mit ähnlichen Verbindungen
- Quinine
- Chloroquine
- 8-Hydroxyquinoline
Eigenschaften
Molekularformel |
C17H15NO |
|---|---|
Molekulargewicht |
249.31 g/mol |
IUPAC-Name |
4-methyl-8-phenylmethoxyquinoline |
InChI |
InChI=1S/C17H15NO/c1-13-10-11-18-17-15(13)8-5-9-16(17)19-12-14-6-3-2-4-7-14/h2-11H,12H2,1H3 |
InChI-Schlüssel |
AESDNNDHMXKXAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC=C(C2=NC=C1)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


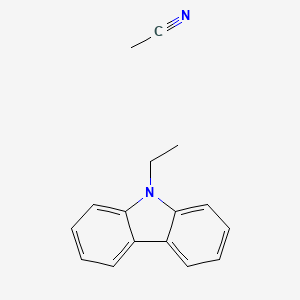
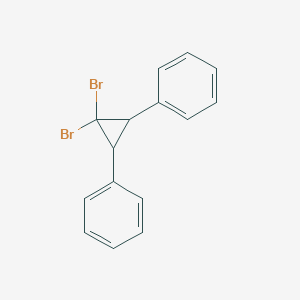
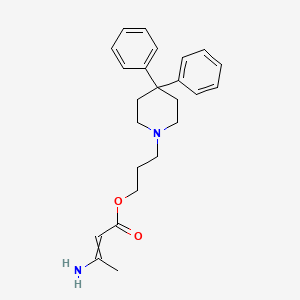

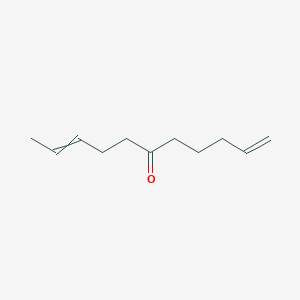
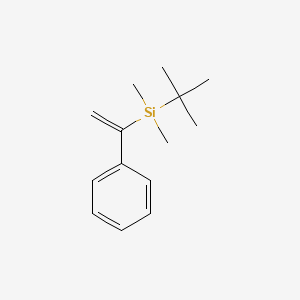
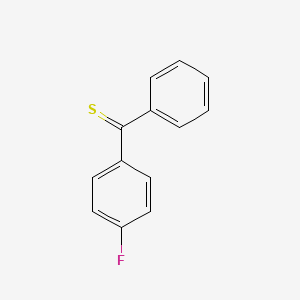
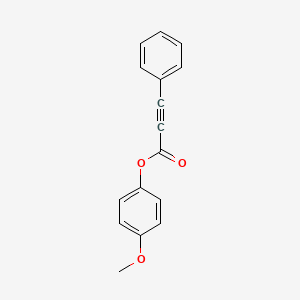
![(1,4-Phenylene)bis{[2-(3-aminophenoxy)phenyl]methanone}](/img/structure/B14336297.png)


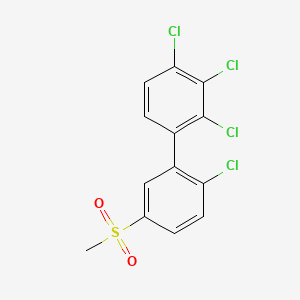
![3,3-Dimethyl-2-azabicyclo[2.2.2]oct-5-en-2-ol](/img/structure/B14336320.png)

